molecular formula C18H18Cl2N2O2 B3443650 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide

2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide

Katalognummer B3443650
Molekulargewicht: 365.2 g/mol
InChI-Schlüssel: WYDUKPDZGABRBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a protein that promotes cell survival and inhibits apoptosis, making it an attractive target for cancer therapy. ABT-199 has been shown to be effective in treating various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Wirkmechanismus

2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide selectively binds to BCL-2, a protein that promotes cell survival and inhibits apoptosis. By binding to BCL-2, this compound releases pro-apoptotic proteins, such as BIM, which triggers apoptosis in cancer cells. This compound has been shown to be highly selective for BCL-2, with minimal binding to other BCL-2 family members.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to tumor regression. In addition, this compound has been shown to have minimal toxicity in normal cells, making it an attractive therapeutic option. However, this compound can cause tumor lysis syndrome (TLS), a potentially life-threatening condition that occurs when cancer cells release their contents into the bloodstream. TLS can be managed with proper monitoring and treatment.

Vorteile Und Einschränkungen Für Laborexperimente

2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, this compound can be difficult to synthesize and may have limited solubility in aqueous solutions, making it challenging to work with in some experiments.

Zukünftige Richtungen

There are several future directions for 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide research, including:
1. Combination therapy: this compound may be effective in combination with other anticancer agents, such as chemotherapy or immunotherapy.
2. Resistance mechanisms: Resistance to this compound can develop in some patients, and further research is needed to understand the underlying mechanisms.
3. Biomarkers: Biomarkers may be used to predict which patients will respond to this compound therapy and to monitor treatment response.
4. New indications: this compound may be effective in treating other types of cancer, and further research is needed to explore its potential in these indications.
5. Structural modifications: Structural modifications to this compound may improve its pharmacokinetic properties and increase its efficacy.
In conclusion, this compound is a promising therapeutic agent that targets BCL-2 and induces apoptosis in cancer cells. Further research is needed to explore its potential in combination therapy, resistance mechanisms, biomarkers, new indications, and structural modifications.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In a phase 1 clinical trial, this compound demonstrated promising results in treating CLL, with an overall response rate of 84%. Subsequent clinical trials have shown that this compound is effective in treating relapsed/refractory CLL and AML. This compound has also been shown to be effective in treating other types of cancer, including multiple myeloma and non-small cell lung cancer.

Eigenschaften

IUPAC Name

2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-12-2-4-14(15(19)10-12)18(23)21-13-3-5-17(16(20)11-13)22-6-8-24-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDUKPDZGABRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.